Cas no 414890-12-3 (1-ethyl-4-(3-nitrophenyl)methylpiperazine)
1-ethyl-4-(3-nitrophenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-4-[(3-nitrophenyl)methyl]-Piperazine
- 1-ethyl-4-(3-nitro-benzyl)-piperazine
- 1-ethyl-4-(3-nitrophenyl)methylpiperazine
- DB-337198
- EN300-1196701
- Cambridge id 5268336
- Oprea1_137303
- AB00078209-01
- 1-ethyl-4-[(3-nitrophenyl)methyl]piperazine
- 414890-12-3
- SR-01000202445
- SCHEMBL374227
- SR-01000202445-1
-
- Inchi: 1S/C13H19N3O2/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16(17)18/h3-5,10H,2,6-9,11H2,1H3
- InChI Key: QEFNAVWJBZXWHN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)CN1CCN(CC)CC1)=O
Computed Properties
- Exact Mass: 249.147726857g/mol
- Monoisotopic Mass: 249.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
1-ethyl-4-(3-nitrophenyl)methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196701-50mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 50mg |
$348.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-100mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 100mg |
$364.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-250mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 250mg |
$381.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-500mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 500mg |
$397.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-1000mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 1000mg |
$414.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-2500mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 2500mg |
$810.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-5000mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 5000mg |
$1199.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-10000mg |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 10000mg |
$1778.0 | 2023-10-03 | ||
| Enamine | EN300-1196701-0.05g |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196701-0.1g |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
414890-12-3 | 0.1g |
$640.0 | 2023-06-08 |
1-ethyl-4-(3-nitrophenyl)methylpiperazine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-ethyl-4-(3-nitrophenyl)methylpiperazine
Introduction to 1-ethyl-4-(3-nitrophenyl)methylpiperazine (CAS No. 414890-12-3)
1-ethyl-4-(3-nitrophenyl)methylpiperazine, identified by its CAS number 414890-12-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its structural and functional properties, which make it a valuable candidate for further exploration in drug development. The compound’s unique molecular architecture, featuring a piperazine ring substituted with an ethyl group and a 3-nitrophenylmethyl moiety, positions it as a potential intermediate or active ingredient in various therapeutic applications.
The piperazine core is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting neurological and cardiovascular systems. Its ability to interact with biological targets such as serotonin receptors has been extensively studied. The introduction of the 3-nitrophenylmethyl group into the structure introduces additional electronic and steric properties, which can influence the compound’s binding affinity and metabolic stability. These characteristics make 1-ethyl-4-(3-nitrophenyl)methylpiperazine a subject of interest for researchers aiming to develop novel pharmacological agents.
In recent years, there has been growing interest in nitroaromatic compounds due to their diverse biological activities. The nitro group in the 3-nitrophenylmethyl moiety can serve as a pharmacophoric element, contributing to the compound’s reactivity and interaction with biological targets. Studies have shown that nitroaromatic derivatives can exhibit properties such as analgesic, anti-inflammatory, and even anticancer effects. The specific combination of the piperazine ring and the nitrophenylmethyl group in 1-ethyl-4-(3-nitrophenyl)methylpiperazine suggests potential therapeutic applications that warrant further investigation.
One of the key areas of research involving 1-ethyl-4-(3-nitrophenyl)methylpiperazine is its potential role as a precursor or analog in the synthesis of more complex molecules. The compound’s structural features allow for modifications that could lead to the development of new drugs with improved efficacy and reduced side effects. For instance, researchers have explored derivatives of piperazine-based compounds for their potential use in treating neurological disorders such as depression and schizophrenia. The presence of the nitro group may enhance the compound’s ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) drug development.
The synthesis of 1-ethyl-4-(3-nitrophenyl)methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 3-nitrotoluene derivatives, which are then subjected to nucleophilic substitution reactions with piperazine derivatives. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product structure. The efficiency of these synthetic routes is crucial for large-scale production and further pharmaceutical applications.
From a computational chemistry perspective, 1-ethyl-4-(3-nitrophenyl)methylpiperazine has been studied using molecular modeling techniques to predict its interactions with biological targets. These studies help in understanding how the compound might bind to receptors or enzymes, providing insights into its potential pharmacological effects. Computational methods such as docking simulations and quantum mechanical calculations have been instrumental in rationalizing experimental observations and guiding the design of novel derivatives.
Recent advancements in analytical chemistry have enabled more precise characterization of 1-ethyl-4-(3-nitrophenyl)methylpiperazine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the compound’s identity and purity. These analytical methods are essential for ensuring that the compound meets pharmaceutical standards before it can be used in preclinical or clinical studies.
The pharmacological profile of 1-ethyl-4-(3-nitrophenyl)methylpiperazine is still under investigation, but preliminary studies suggest that it may exhibit properties relevant to treating various conditions. For example, its interaction with serotonin receptors could make it useful in managing mood disorders or pain syndromes. Additionally, the nitro group may contribute to its antioxidant or anti-inflammatory potential, which are important considerations in drug development.
In conclusion, 1-ethyl-4-(3-nitrophenyl)methylpiperazine (CAS No. 414890-12-3) represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features position it as a valuable tool for developing new therapeutic agents targeting neurological and other diseases. As research continues to uncover its properties and applications, this compound is likely to play an increasingly important role in medicinal chemistry and drug discovery.
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